Cas no 477710-66-0 (N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide)

N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide is a sulfinyl-containing aromatic amide compound with potential applications in pharmaceutical and agrochemical research. Its molecular structure features a chlorophenyl group, a cyanophenyl sulfinyl moiety, and a benzenecarboxamide backbone, contributing to its unique reactivity and binding properties. This compound may serve as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The sulfinyl group enhances polarity and potential chiral properties, while the chlorophenyl and cyanophenyl substituents offer opportunities for further functionalization. Its well-defined structure allows for precise modifications in drug discovery or material science applications.
N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide structure
477710-66-0 structure
Product name:N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide
CAS No:477710-66-0
MF:C20H13ClN2O2S
MW:380.847422361374
CID:5224555

N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-(2-cyanobenzenesulfinyl)benzamide
    • N-(4-CHLOROPHENYL)-2-[(2-CYANOPHENYL)SULFINYL]BENZENECARBOXAMIDE
    • Benzamide, N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfinyl]-
    • N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide
    • Bionet1_002192
    • Oprea1_812291
    • N-(4-chlorophenyl)-2-(2-cyanophenyl)sulfinylbenzamide
    • HMS574J14
    • N-(4-chlorophenyl)-2-(2-cyanophenylsulfinyl)benzamide
    • Inchi: 1S/C20H13ClN2O2S/c21-15-9-11-16(12-10-15)23-20(24)17-6-2-4-8-19(17)26(25)18-7-3-1-5-14(18)13-22/h1-12H,(H,23,24)
    • InChI Key: ZBCWGMVLNWXBFL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C1=CC=CC=C1S(C1C=CC=CC=1C#N)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 567
  • XLogP3: 3.9
  • Topological Polar Surface Area: 89.2

N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
2L-345S-1MG
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfinyl]benzenecarboxamide
477710-66-0 >90%
1mg
£37.00 2023-09-07
Key Organics Ltd
2L-345S-5MG
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfinyl]benzenecarboxamide
477710-66-0 >90%
5mg
£46.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674520-1mg
N-(4-chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzamide
477710-66-0 98%
1mg
¥546 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674520-2mg
N-(4-chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzamide
477710-66-0 98%
2mg
¥578 2023-04-14
Key Organics Ltd
2L-345S-50MG
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfinyl]benzenecarboxamide
477710-66-0 >90%
50mg
£102.00 2023-09-07
Key Organics Ltd
2L-345S-10MG
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfinyl]benzenecarboxamide
477710-66-0 >90%
10mg
£63.00 2023-09-07
Key Organics Ltd
2L-345S-100MG
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfinyl]benzenecarboxamide
477710-66-0 >90%
100mg
£146.00 2023-09-07
Ambeed
A902453-1g
N-(4-Chlorophenyl)-2-(2-cyanobenzenesulfinyl)benzamide
477710-66-0 90%
1g
$350.0 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674520-5mg
N-(4-chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzamide
477710-66-0 98%
5mg
¥627 2023-04-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00895274-1g
N-(4-Chlorophenyl)-2-(2-cyanobenzenesulfinyl)benzamide
477710-66-0 90%
1g
¥2401.0 2024-04-18

Additional information on N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide

Introduction to N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide (CAS No. 477710-66-0)

N-(4-Chlorophenyl-2-((2-cyanophenylsulfinyl)benzenecarboxamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 477710-66-0, represents a unique molecular structure that combines a benzenecarboxamide moiety with a sulfinyl group and a cyanophenyl substituent. The presence of these specific functional groups not only imparts distinct chemical properties but also opens up a plethora of potential applications in drug discovery and development.

The benzenecarboxamide group, characterized by its -CONH₂ moiety, is well-known for its role in the synthesis of bioactive molecules. It serves as a key pharmacophore in many drugs, contributing to their binding affinity and metabolic stability. In contrast, the sulfinyl group (-SO₂-) enhances the compound's polarity and reactivity, making it a valuable intermediate in organic synthesis. The cyanophenyl substituent, on the other hand, introduces an additional layer of complexity, influencing both the electronic and steric properties of the molecule.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and functional aspects of N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide. These studies have highlighted its potential as a scaffold for developing novel therapeutic agents. For instance, computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and neurodegenerative diseases. The interaction between the sulfinyl group and biological targets appears to be particularly promising, offering a basis for designing molecules with enhanced pharmacological profiles.

In vitro experiments have further validated these computational findings. Researchers have demonstrated that derivatives of N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Moreover, preliminary studies indicate that this compound may also interact with receptors involved in pain perception and neurotransmission, suggesting its potential use in developing analgesics and neuroprotective agents.

The synthesis of N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide presents an intriguing challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Recent innovations in synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry techniques, have provided more efficient pathways for its preparation. These advancements not only streamline the synthesis but also reduce the environmental impact by minimizing waste generation.

The chemical stability of N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide is another critical aspect that has been extensively studied. Understanding its stability under various conditions is essential for both storage and formulation purposes. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to characterize its molecular structure and monitor any degradation processes. These analyses have revealed that the compound remains stable under controlled conditions but may undergo hydrolysis or oxidation when exposed to moisture or light.

The potential applications of N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its unique structural features make it a versatile building block for designing molecules with specific functionalities. For example, researchers have explored its use in synthesizing novel herbicides and pesticides by incorporating it into larger molecular frameworks that target specific biological pathways in plants.

As our understanding of molecular interactions continues to evolve, so does the potential of N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide. Emerging technologies such as CRISPR-Cas9 gene editing and targeted drug delivery systems are opening new avenues for its application. By integrating this compound into advanced therapeutic platforms, scientists aim to develop more effective treatments for complex diseases while minimizing side effects.

In conclusion, N-(4-Chlorophenyl-2-((2-cyanophenylsulfinyl)benzenecarboxamide) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications across various scientific disciplines underscore its importance as a valuable compound in both academic and industrial settings. As research progresses, we can expect even more innovative uses to emerge, further solidifying its role as a cornerstone in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:477710-66-0)N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide
A1032867
Purity:99%
Quantity:1g
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